5-Chloro-4-fluoro-2-(trifluoromethyl)-1,3-thiazole
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Overview
Description
5-Chloro-4-fluoro-2-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-2-(trifluoromethyl)-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing chlorine, fluorine, and trifluoromethyl groups with a thioamide. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-2-(trifluoromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Addition Reactions: The compound can react with electrophiles to form addition products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an am
Properties
CAS No. |
62053-28-5 |
---|---|
Molecular Formula |
C4ClF4NS |
Molecular Weight |
205.56 g/mol |
IUPAC Name |
5-chloro-4-fluoro-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4ClF4NS/c5-1-2(6)10-3(11-1)4(7,8)9 |
InChI Key |
OVQOXVXTHFUKDA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)C(F)(F)F)Cl)F |
Origin of Product |
United States |
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